4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

Organic Electronics Polymer Synthesis Quality Control

Researchers relying on free boronic acid or distannyl monomers face protodeboronation, stoichiometric imbalance, and neurotoxic waste-yielding low-Mn polymers with poor batch reproducibility. This bis(pinacol) ester eliminates those failure modes. It is air-/moisture-stable, chromatographable, and couples under mild aqueous Suzuki conditions at low Pd loadings (0.5-2 mol%). Benefit: consistently high-Mn D-A polymers with narrow dispersity (Đ ~1.8-2.2) and device mobility reproducible within ±10%. Standard purity ≥95% (GC). Ships ambient; available from mg to bulk quantities.

Molecular Formula C18H26B2N2O4S
Molecular Weight 388.1 g/mol
CAS No. 934365-16-9
Cat. No. B1522294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
CAS934365-16-9
Molecular FormulaC18H26B2N2O4S
Molecular Weight388.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=NSN=C23)B4OC(C(O4)(C)C)(C)C
InChIInChI=1S/C18H26B2N2O4S/c1-15(2)16(3,4)24-19(23-15)11-9-10-12(14-13(11)21-27-22-14)20-25-17(5,6)18(7,8)26-20/h9-10H,1-8H3
InChIKeyDHWADSHFLSDMBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (CAS 934365-16-9): A Critical Bis-Boronic Ester Monomer for Donor–Acceptor Polymer Procurement


4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (CAS 934365-16-9) is a difunctional pinacol boronic ester derivative of 2,1,3-benzothiadiazole—a premier electron-deficient building block in organic electronics. The compound serves as an A-A type monomer for Suzuki–Miyaura polycondensation, enabling the synthesis of low-bandgap donor–acceptor (D–A) conjugated polymers used in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) [1]. The benzothiadiazole core imparts high electron affinity, while the two pinacol boronic ester termini ensure precise 1:1 stoichiometric coupling with dibromo or diiodo comonomers, directly influencing polymer molecular weight, dispersity, and device-to-device reproducibility .

Workflow Suzuki–Miyaura polycondensation of donor–acceptor conjugated polymers
Monomer role Electron-deficient benzothiadiazole acceptor building block with precise 1:1 stoichiometric control
Polymer targets Low-bandgap polymers for OPV, OFET, and OLED research

Why Generic Boronic Acid or Distannyl Monomers Cannot Substitute for the Bis(pinacol) Ester in High-Precision Polymer Synthesis


The pinacol ester form of 2,1,3-benzothiadiazole-4,7-diboronic acid is not a commodity interchangeable with the free diboronic acid (CAS 1332458-85-1), the MIDA ester, or distannyl analogues. Free aryl boronic acids undergo rapid protodeboronation and irreversible boroxine formation under ambient conditions, perturbing the all-important 1:1 stoichiometric balance required for step-growth polycondensation—resulting in low molecular weight polymers (Mn often <5 kDa) and batch-to-batch irreproducibility [1]. MIDA boronates, while bench-stable, require a deprotection step that can introduce impurities. Distannyl monomers (Stille coupling) generate neurotoxic organotin waste and demand higher palladium loadings. The bis(pinacol) ester, by contrast, is air- and moisture-tolerant, amenable to silica gel chromatography, and couples efficiently under mild aqueous Suzuki conditions, delivering reliably high Mn polymers with narrow dispersities .

Target monomer Bis(pinacol) ester Stable boronic ester; resists protodeboronation and boroxine formation. Maintains stoichiometric balance in step-growth polymerization.
Free diboronic acid CAS 1332458-85-1 Rapid protodeboronation and irreversible boroxine formation may shift monomer stoichiometry, limiting polymer molecular weight.
Target monomer Bis(pinacol) ester Organoboron byproducts are water-soluble; compatible with low Pd catalyst loadings.
Distannyl monomers Organotin alternatives Generate stoichiometric neurotoxic organotin waste and can leave residual metal impurities that act as charge traps.
Target route Suzuki polycondensation Delivers high-Mn polymer with narrow dispersity, directly linked to device reproducibility.
Direct arylation C–H activation route Often yields lower molecular weight and broader dispersity; batch-to-batch performance may vary significantly.

Quantitative Differentiation of 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Comparator-Anchored Evidence for Procurement Decisions


Purity Specification: Commercial Bis(pinacol) Ester vs. Free Diboronic Acid

Commercially available 2,1,3-benzothiadiazole-4,7-bis(boronic acid pinacol ester) is routinely supplied at >98% purity (HPLC/GC) by multiple vendors, with at least one supplier achieving >99% . In contrast, the corresponding free diboronic acid (2,1,3-benzothiadiazole-4,7-diboronic acid, CAS 1332458-85-1) is typically quoted at 95–97% purity and is noted to contain variable amounts of boroxine oligomers that co-crystallize with the monomer, making precise stoichiometric control difficult . The ≥3 absolute percentage point purity gap translates into a 1.5- to 3-fold reduction in chain-terminating monofunctional impurities, which is critical for achieving high-Mn polymer.

Monomer purity
Data to verify
Bis(pinacol) ester: >98% (supplier spec.) vs free diboronic acid: 95–97%
Supports high-Mn polymer synthesis through reduced chain-terminating impurities
Commercial specification context; boroxine content in free acid may vary
Organic Electronics Polymer Synthesis Quality Control

Hydrolytic Stability: Pinacol Ester vs. Free Boronic Acid (Protodeboronation Resistance)

Pinacol boronic esters are reported to exhibit approximately 100-fold greater stability against protodeboronation compared to their corresponding free boronic acids, as established by kinetic studies on aryl boronic acid/ester pairs . This class-level stability advantage applies directly to the target compound: the bis(pinacol) ester form of benzothiadiazole-4,7-diboronic acid can be stored at ambient temperature for months without significant degradation, whereas the free acid requires storage at –20°C under inert atmosphere and still deteriorates measurably within weeks .

Hydrolytic stability
Class-level inference
~100× slower protodeboronation than free boronic acid
Minimizes monomer degradation during storage and reaction setup
Based on class-level kinetic data for aryl pinacol esters
Boronic Ester Stability Suzuki Coupling Monomer Storage

Suzuki Polycondensation Efficiency: Bis(pinacol) Ester Enables High-Mn Donor–Acceptor Polymers

The target bis(pinacol) ester is the monomer of choice for synthesizing poly(cyclopentadithiophene-alt-benzothiadiazole) (PCPDTBT), a benchmark low-bandgap polymer for OPVs. Suzuki–Miyaura polycondensation of this monomer with 4,4-dialkyl-cyclopenta[2,1-b:3,4-b′]dithiophene dibromide consistently yields PCPDTBT with number-average molecular weight (Mn) exceeding 30 kDa, and values up to 40 kDa have been reported when optimized Pd catalyst systems are employed [1]. In contrast, the same polymer synthesized via direct arylation (which circumvents the need for bis-boronic esters) often shows broader dispersity and lower Mn (typically <25 kDa) unless carefully optimized [2]. The Suzuki route using the bis(pinacol) ester thus offers a more robust and scalable path to high-Mn, narrow-dispersity polymer.

Polymer molecular weight
Reported
Suzuki route: Mn 30–40 kDa (Đ ~1.8–2.2) vs direct arylation: typically 2.5)
Higher Mn enables reproducible charge transport and film quality
PCPDTBT synthesis with Pd catalysts
Suzuki Polycondensation Polymer Molecular Weight Organic Photovoltaics

Device Performance: PCPDTBT-Based OPVs from Bis(pinacol) Ester Route Achieve PCE >5.5%

Polymer solar cells fabricated with PCPDTBT synthesized via Suzuki coupling of the target bis(pinacol) ester have demonstrated power conversion efficiencies (PCE) of up to 5.5% when processed with solvent additives, representing a >2× improvement over early Stille-derived devices (PCE ~2–2.5%) [1][2]. This performance gap is attributed not only to the higher Mn and narrower dispersity achievable via the Suzuki route but also to the absence of residual organotin impurities that can act as charge recombination centers in Stille-derived polymers [3].

OPV device PCE
Reported
PCE 5.5% (Suzuki-derived PCPDTBT) vs 2.0–2.5% (Stille-derived baseline)
Performance differentiation relevant for OPV research monomer selection
Bulk heterojunction devices under AM1.5G
Organic Photovoltaics Power Conversion Efficiency PCPDTBT

Procurement-Driven Application Scenarios for 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole


Synthesis of High-Mn PCPDTBT and Analogues for OPV Active Layers

Researchers optimizing bulk-heterojunction OPV active layers should specify the bis(pinacol) ester (CAS 934365-16-9) as the benzothiadiazole monomer source. The >98% purity and pinacol ester stability enable Suzuki polycondensation to consistently deliver PCPDTBT with Mn ≥30 kDa, which is strongly correlated with PCE values exceeding 5% [1]. Procurement of lower-purity free boronic acid or relying on direct arylation routes introduces uncontrolled stoichiometric variability that depresses Mn and device efficiency.

OFET Semiconductor Polymer Development Requiring Reproducible Charge Carrier Mobility

For OFET applications where carrier mobility must be reproducible across device batches, the bis(pinacol) ester provides unmatched batch-to-batch consistency. The compound's well-defined stoichiometry and high purity minimize chain defects, enabling polymers with narrow dispersity (Đ ~1.8–2.2) that yield OFET mobilities reproducible within ±10% across fabrication runs [2]. Alternative monomers (free boronic acid, distannyl) introduce variability that can shift mobility by 30–50% between batches.

Scalable, Environmentally Preferred Synthesis of D–A Conjugated Polymers

Industrial R&D groups transitioning from Stille to Suzuki polycondensation for environmental and safety compliance should select this bis(pinacol) ester. Unlike distannyl monomers, which generate stoichiometric organotin waste requiring specialized disposal, the boronic ester byproducts are water-soluble and non-neurotoxic [3]. The Suzuki protocol also operates with lower Pd catalyst loadings (0.5–2 mol% vs. 3–5 mol% for Stille), reducing both cost and metal contamination of the final polymer.

Synthesis of Fluorescent Probes and Sensor Materials Utilizing Benzothiadiazole's Electron-Accepting Core

Beyond polymer synthesis, the bis(pinacol) ester serves as a versatile small-molecule derivatization platform. Its two Suzuki-reactive sites allow sequential or one-pot double coupling with aryl halides to generate symmetric or asymmetric 4,7-diaryl-2,1,3-benzothiadiazole fluorophores with tunable emission from blue to near-IR [4]. The pinacol ester's chromatographic stability permits intermediate purification, achieving isolated product purities >99%—critical for spectroscopic-grade sensor materials.

Application
Selection Property
Validation Focus
High-Mn OPV active-layer polymer synthesis
High-purity bis(pinacol) ester monomer
Reproducible molecular weight and dispersity
OFET semiconductor with reproducible mobility
Batch-to-batch stoichiometric consistency
Carrier mobility reproducibility across runs
Scalable, low-toxicity D–A polymer synthesis
Non-organotin monomer; low Pd loading
Metal contamination and waste profile
Fluorescent probe and sensor derivatization
Bis-Suzuki reactive platform with purification stability
Isolated product purity for spectroscopic grade
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